molecular formula C16H7Cl5NO6P B14916420 (2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid

(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid

Katalognummer: B14916420
Molekulargewicht: 517.5 g/mol
InChI-Schlüssel: CBIHNVAELHHYQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid is a complex organic compound that features a unique combination of functional groups, including a phosphonic acid moiety, an indole ring, and a perchlorophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of an indole derivative with a phosphonic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium or copper, to facilitate the formation of the carbon-phosphorus bond . The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation or ultrasound may be employed to enhance reaction rates and efficiency . Additionally, purification methods such as recrystallization or chromatography are used to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the perchlorophenoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C16H7Cl5NO6P

Molekulargewicht

517.5 g/mol

IUPAC-Name

[2-(2,3,4,5,6-pentachlorophenoxy)carbonyl-1H-indole-5-carbonyl]phosphonic acid

InChI

InChI=1S/C16H7Cl5NO6P/c17-9-10(18)12(20)14(13(21)11(9)19)28-15(23)8-4-6-3-5(1-2-7(6)22-8)16(24)29(25,26)27/h1-4,22H,(H2,25,26,27)

InChI-Schlüssel

CBIHNVAELHHYQI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)P(=O)(O)O)C=C(N2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.